2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Moiety: This step involves the coupling of the furan ring with the thiadiazole core, often using palladium-catalyzed cross-coupling reactions.
Addition of the Chlorophenyl Group: This can be done via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent
Medicine
The compound may have potential applications in the treatment of various diseases. Its biological activity can be explored for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: These compounds share the same core structure and may have similar biological activities.
Furan-containing Compounds: Compounds with furan rings often exhibit unique chemical and biological properties.
Chlorophenyl Derivatives: These compounds are known for their diverse applications in medicinal chemistry.
Uniqueness
The uniqueness of “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H17ClN4O2S2 |
---|---|
Molecular Weight |
445 g/mol |
IUPAC Name |
(6Z)-2-butyl-6-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-2-3-4-16-24-25-18(22)15(19(26)23-20(25)29-16)11-13-7-10-17(27-13)28-14-8-5-12(21)6-9-14/h5-11,22H,2-4H2,1H3/b15-11-,22-18? |
InChI Key |
BWIVCKDLCREYJZ-AXPJIBDUSA-N |
SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)N=C2S1 |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)N=C2S1 |
Origin of Product |
United States |
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